molecular formula C18H11N3O5 B1656929 N,2-bis(1,3-dioxoisoindol-2-yl)acetamide CAS No. 5480-33-1

N,2-bis(1,3-dioxoisoindol-2-yl)acetamide

Cat. No.: B1656929
CAS No.: 5480-33-1
M. Wt: 349.3 g/mol
InChI Key: INWLYHNIDIUJHQ-UHFFFAOYSA-N
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Description

N,2-bis(1,3-dioxoisoindol-2-yl)acetamide is a bis-substituted acetamide derivative featuring two 1,3-dioxoisoindol-2-yl groups attached to the nitrogen and α-carbon of the acetamide backbone. This compound is synthesized via a condensation reaction between a hydrazide precursor and phthalic anhydride in glacial acetic acid under reflux conditions, yielding a product with dual isoindole-1,3-dione moieties .

Properties

CAS No.

5480-33-1

Molecular Formula

C18H11N3O5

Molecular Weight

349.3 g/mol

IUPAC Name

N,2-bis(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C18H11N3O5/c22-14(9-20-15(23)10-5-1-2-6-11(10)16(20)24)19-21-17(25)12-7-3-4-8-13(12)18(21)26/h1-8H,9H2,(H,19,22)

InChI Key

INWLYHNIDIUJHQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

a. 2-(1-Benzyl-1H-Indol-3-yl)-N,2-bis(4-Methoxyphenyl)acetamide (Compound 8g)

  • Structure : Features a benzyl-indolyl group and two 4-methoxyphenyl substituents on the acetamide backbone .
  • Synthesis : Produced via a three-component reaction, yielding a crystalline solid (mp 208–210°C) .
  • Key Differences : The indole and methoxyphenyl groups introduce aromaticity and electron-donating effects, contrasting with the electron-withdrawing dioxoisoindole groups in the target compound.

b. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide

  • Structure : Contains a single 2,3-dioxoindolyl group and diethyl substituents on the acetamide nitrogen .
  • Properties: Molecular weight = 260.29 g/mol; mp 175–176°C (in isopropanol) .
  • Key Differences : The absence of a second dioxoisoindole group reduces steric hindrance and conjugation compared to the target compound.

c. N-[2,2-dichloro-1,2-bis(difluoramino)ethyl]acetamide

  • Structure: Substituted with dichloro and bis(difluoramino) groups on the ethyl chain .
  • Synthesis : Derived from reactions involving nitro compounds and difluoramine .
  • Key Differences: The difluoramino and chloro groups enhance electrophilicity, making this compound more reactive than the target compound.
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthesis Method
N,2-bis(1,3-dioxoisoindol-2-yl)acetamide Not reported Estimated ~365* Not reported Two 1,3-dioxoisoindolyl, acetamide Condensation of hydrazide with phthalic anhydride
2-(1-Benzyl-1H-Indol-3-yl)-N,2-bis(4-Methoxyphenyl)acetamide C31H28N2O3 476.57 208–210 Indolyl, methoxyphenyl, acetamide Three-component reaction
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide C14H16N2O3 260.29 175–176 Dioxoindolyl, diethylacetamide Not specified
N-[2,2-dichloro-1,2-bis(difluoramino)ethyl]acetamide C4H5Cl2F4N3O 264.0 Not reported Difluoramino, chloro, acetamide Reaction with difluoramine

*Estimated based on structural similarity to isoindole-1,3-dione derivatives.

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